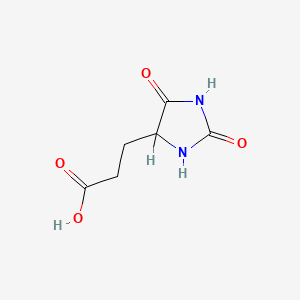

3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid

Description

Hydantoin-5-propionic acid, also known as hydantoin-propionate, belongs to the class of organic compounds known as hydantoins. These are heterocyclic compounds containing an imidazolidine substituted by ketone group at positions 2 and 4. Hydantoin-5-propionic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, hydantoin-5-propionic acid is primarily located in the cytoplasm. Hydantoin-5-propionic acid can be converted into hydantoin.

Properties

IUPAC Name |

3-(2,5-dioxoimidazolidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFWNXQAMGDPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863581 | |

| Record name | 2,5-Dioxo-4-imidazolidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydantoin-5-propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5624-26-0 | |

| Record name | 5-Hydantoinpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5624-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin-5-propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005624260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5624-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dioxo-4-imidazolidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydantoin-5-propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid, a molecule of interest in metabolic research. It is recognized as a related compound and impurity of Carglumic Acid, a drug used for the treatment of hyperammonemia. This guide consolidates available data on its chemical and physical properties, and explores its known biological context, particularly its interaction with organic anion transporters and its potential implications in metabolic diseases such as obesity and diabetes. While detailed experimental protocols for its synthesis and specific spectroscopic data are not widely available in the public domain, this guide presents a logical framework for its potential mechanism of action based on current scientific understanding.

Chemical and Physical Properties

This compound, also known as hydantoin-5-propionic acid, is a heterocyclic compound. It is structurally related to the amino acid histidine. The compound exists as stereoisomers, with the (S)-enantiomer being a prominent form, often referred to as Carglumic Acid Related Compound A[1][2][3].

Quantitative Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these properties are predicted and have not been experimentally verified in publicly available literature.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₆H₈N₂O₄ | --- | [2][4][5] |

| Molecular Weight | 172.14 g/mol | --- | [2][4][5] |

| CAS Number | 5624-26-0 (racemic/unspecified) | --- | [4] |

| 17027-50-8 ((S)-enantiomer) | --- | [1][2][3] | |

| Melting Point | ~179 °C | Experimental | [4] |

| pKa (predicted) | 4.37 ± 0.10 | Predicted | |

| Density (predicted) | 1.405 ± 0.06 g/cm³ | Predicted | |

| Solubility | Soluble in Methanol, slightly soluble in DMSO | Experimental | [3] |

| Storage Temperature | 2-8°C | Experimental | [2][3] |

Experimental Protocols

General Synthetic Approach: Urech Hydantoin Synthesis

A plausible synthetic route for this compound is through the cyclization of a corresponding ureido acid derivative of glutamic acid. The Urech hydantoin synthesis is a classical method for preparing hydantoins from amino acids.

Reaction Scheme:

Caption: Urech Hydantoin Synthesis Workflow.

Methodology Outline:

-

Formation of the Ureido Acid: L-glutamic acid is reacted with a cyanate salt, such as potassium cyanate (KOCN), in an aqueous solution. This reaction introduces a carbamoyl group to the amino group of glutamic acid, forming N-carbamoyl-L-glutamic acid.

-

Acid-Catalyzed Cyclization: The resulting N-carbamoyl-L-glutamic acid is then subjected to strong acidic conditions and heat. This promotes an intramolecular cyclization, where the terminal carboxyl group of the glutamic acid backbone attacks the carbamoyl group, leading to the formation of the five-membered hydantoin ring and the elimination of a water molecule.

-

Purification: The final product would likely be purified using standard techniques such as recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this particular substrate.

Biological Activity and Mechanism of Action

This compound has been identified as a histidine analog and has demonstrated efficacy in animal models of obesity and diabetes[4]. Its primary known mechanism of action involves the inhibition of organic anion transporters (OATs)[4].

Interaction with Organic Anion Transporters (OATs)

OATs are a family of membrane proteins crucial for the transport of a wide range of endogenous and exogenous organic anions across cell membranes. By binding to these transporters, this compound acts as a competitive inhibitor, preventing the transport of other organic anion substrates. This inhibition leads to an accumulation of these substrates in the blood plasma[4].

Proposed Logical Pathway in Metabolic Regulation

While a specific signaling pathway directly triggered by this compound has not been elucidated, a logical relationship can be inferred based on its interaction with OATs and the known role of these transporters in metabolic health. Alterations in the expression and function of OATs have been observed in obesity and are influenced by insulin signaling. The following diagram illustrates a plausible logical framework for the compound's effect.

Caption: Proposed Mechanism of Action.

This diagram illustrates that this compound inhibits organic anion transporters. This inhibition leads to the accumulation of endogenous organic anions, which in turn may alter metabolic homeostasis and influence the phenotype of metabolic diseases like obesity and diabetes. The dashed lines indicate inferred relationships that require further experimental validation.

Spectroscopic Data

Specific, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not available in publicly accessible databases. Commercial suppliers of this compound as a reference standard may provide this data upon request with purchase[3].

Conclusion

This compound is a compound of growing interest due to its association with Carglumic Acid and its potential role in metabolic regulation. While a complete physicochemical and biological profile is yet to be fully elucidated in the public domain, this guide provides a foundational understanding for researchers. The key takeaway is its inhibitory action on organic anion transporters, which presents a plausible mechanism for its observed effects in animal models of metabolic diseases. Further research is warranted to determine the precise signaling pathways involved and to fully characterize its spectroscopic and physicochemical properties. Future investigations should also focus on developing and publishing detailed synthetic and analytical protocols to facilitate broader research on this compound.

References

Hydantoin-5-Propionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydantoin-5-propionic acid is a heterocyclic compound that serves as a key intermediate in the metabolic pathways of histidine and ergothioneine. Its presence and concentration in biological fluids are of significant interest as a potential biomarker for disorders related to folate and vitamin B12 metabolism. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological significance, and experimental analysis of hydantoin-5-propionic acid, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Introduction

Hydantoin-5-propionic acid, also known as 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid, is a derivative of hydantoin, a five-membered heterocyclic ring structure.[1] It is a naturally occurring metabolite found in various organisms, from bacteria to humans. The core of its significance lies in its position as an intermediate in crucial metabolic pathways, making it a valuable molecule for studying metabolic dysregulation and for potential therapeutic intervention. The broader class of hydantoin derivatives has well-established roles in medicine, including anticonvulsant and anticancer applications, which provides a strong rationale for the detailed investigation of specific derivatives like hydantoin-5-propionic acid.[2][3][4]

Chemical and Physical Properties

Hydantoin-5-propionic acid is a solid at room temperature with a molecular formula of C₆H₈N₂O₄ and a molecular weight of 172.14 g/mol .[5] Its structure features a hydantoin ring substituted with a propionic acid group at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₄ | [5] |

| Molecular Weight | 172.14 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 5624-26-0 | [5] |

| Physical Description | Solid | [5] |

| Computed XLogP3-AA | -1.2 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 3 | [5] |

Synthesis of Hydantoin-5-Propionic Acid

While a specific, detailed protocol for the synthesis of hydantoin-5-propionic acid is not extensively documented in readily available literature, its synthesis can be approached through established methods for creating 5-substituted hydantoins. The Urech hydantoin synthesis is a classical and versatile method that can be adapted for this purpose.[6][7]

Urech Hydantoin Synthesis (General Protocol)

The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization. To synthesize hydantoin-5-propionic acid, the starting amino acid would be glutamic acid.

Experimental Workflow: Urech Hydantoin Synthesis

References

- 1. Histidine catabolism is a major determinant of methotrexate sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Hydantoinpropionic acid | C6H8N2O4 | CID 782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]

- 7. Urech_hydantoin_synthesis [chemeurope.com]

The Histidine Analog: A Technical Guide to 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, known in biochemical literature as Hydantoin-5-propionic acid (HPA), is a heterocyclic compound structurally related to the amino acid histidine. While commercially available and noted as a histidine analog, its primary significance in scientific literature is as a key metabolite in the mammalian catabolism of L-histidine. Elevated levels of HPA are clinically relevant as potential biomarkers for deficiencies in folic acid and vitamin B12. This technical guide provides a comprehensive overview of HPA, focusing on its biochemical context, available quantitative data, and relevant experimental protocols. Information regarding its direct application as an experimental histidine analog or its role in obesity and diabetes, as suggested by some commercial suppliers, is not yet substantially supported by peer-reviewed scientific literature.

Introduction

This compound (HPA) is a molecule of interest due to its structural similarity to histidine and its established role in amino acid metabolism. It is recognized as a physiological metabolite of L-histidine in mammals and is also listed as a related compound and impurity of the drug Carglumic Acid. This guide will delve into the known scientific data surrounding HPA, its formation, and its downstream metabolism, providing a resource for researchers interested in its biological significance.

Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₄ | [From Previous Searches] |

| Molecular Weight | 172.14 g/mol | [From Previous Searches] |

| CAS Number (Racemic) | 5624-26-0 | [From Previous Searches] |

| CAS Number ((S)-enantiomer) | 17027-50-8 | [From Previous Searches] |

| Synonyms | Hydantoin-5-propionic acid (HPA), 2,5-Dioxo-4-imidazolidinepropionic Acid, Carglumic Acid Impurity B | [From Previous Searches] |

Biochemical Role as a Histidine Metabolite

HPA is an integral part of the primary catabolic pathway of L-histidine in mammals. The degradation of histidine to glutamate proceeds through several enzymatic steps, with HPA being a key intermediate.

The Urocanic Acid Pathway

The catabolism of L-histidine is initiated by the enzyme histidase (histidine ammonia-lyase), which deaminates histidine to form urocanic acid [1][2]. Urocanate is then hydrated by urocanase to form 4(5)-imidazolone-5(4)-propionic acid [1]. Subsequently, an oxidoreductase enzyme catalyzes the oxidation of imidazolonepropionic acid to yield L-hydantoin-5-propionic acid [3]. The pathway continues with the hydrolysis of HPA to N-carbamoyl-glutamic acid, which is then converted to glutamate, a central molecule in amino acid metabolism.

The metabolic significance of this pathway is underscored by the clinical observation that elevated urinary excretion of HPA can be an indicator of folic acid or vitamin B12 deficiency[4][5]. These vitamins are essential cofactors for enzymes involved in the downstream processing of histidine metabolites.

Enzymatic Conversion of HPA

While the formation of HPA is established in mammals, its further breakdown has been characterized in detail in bacteria. The enzyme Hydantoin-5-propionic acid amidohydrolase (ErtD) , found in Burkholderia sp., catalyzes the hydrolysis of HPA to N-carbamoyl glutamic acid[6][7]. This enzyme is metal-dependent, with Mn²⁺ enhancing its activity.

Quantitative Data

Quantitative data for the direct interaction of HPA with mammalian targets is scarce in the public literature. However, kinetic parameters for the bacterial enzyme ErtD, which metabolizes HPA, have been determined.

Table 1: Kinetic Parameters of Hydantoin-5-propionic acid amidohydrolase (ErtD) from Burkholderia sp. HME13

| Parameter | Value | Conditions | Reference |

| K_m | 2.8 mM | 50 mM potassium phosphate buffer (pH 7.2), 1.0 mM MnCl₂, 30°C | [6][7] |

| V_max | 16 U/mg | 50 mM potassium phosphate buffer (pH 7.2), 1.0 mM MnCl₂, 30°C | [6][7] |

| Optimal pH | 8.5 | 50 mM Tris-HCl or Glycine-NaOH buffer, 1.0 mM MnCl₂, 30°C | [6][7] |

| Optimal Temperature | 45°C | 50 mM potassium phosphate buffer (pH 7.2), 1.0 mM MnCl₂ | [6][7] |

Experimental Protocols

Synthesis of this compound

While HPA is commercially available, a general synthetic approach can be derived from the established methods for hydantoin synthesis. The Bucherer-Bergs reaction is a classic method for synthesizing 5-substituted hydantoins, though it may not be directly applicable without a suitable starting aldehyde or ketone. A more plausible chemical synthesis would involve the cyclization of a suitable precursor, such as N-carbamoyl-glutamic acid, under acidic conditions, which is essentially the reverse of its metabolic breakdown.

A biochemical synthesis approach would involve the enzymatic conversion from L-histidine using a cascade of the enzymes mentioned in the metabolic pathway.

Analytical Protocol for HPA in Biological Samples

The following is a generalized protocol based on methods described for the analysis of HPA in biological fluids like urine.

Protocol Steps:

-

Sample Preparation:

-

Urine samples are centrifuged to remove particulate matter.

-

The supernatant is subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

-

The analyte is eluted from the SPE column, and the eluate is evaporated to dryness.

-

The residue is reconstituted in the HPLC mobile phase.

-

-

HPLC Analysis:

-

An aliquot of the prepared sample is injected into an HPLC system.

-

Column: A reverse-phase column, such as an Inertsil ODS-4 (4.6 x 250 mm), is typically used[6].

-

Mobile Phase: An isocratic mobile phase, for example, 20% methanol in water containing 0.01% formic acid, can be employed[6].

-

Flow Rate: A flow rate of 0.5 mL/min is a common starting point[6].

-

Detection: HPA can be detected by UV absorbance at 210 nm[6].

-

-

Quantification:

-

A standard curve is generated using known concentrations of pure HPA.

-

The concentration of HPA in the biological sample is determined by comparing its peak area to the standard curve.

-

Relationship with Carglumic Acid

HPA is identified as a significant impurity and a potential metabolite of Carglumic Acid, a drug used for the treatment of hyperammonemia[6][8]. Regulatory documents for Carglumic Acid note that the presence of HPA is toxicologically acceptable because it is a natural metabolite of histidine, and the amounts present as an impurity are comparable to physiological production[6]. This relationship underscores the biological relevance of HPA in the context of amino acid metabolism and pharmacology.

Future Research Directions

The designation of HPA as a "histidine analog" by commercial suppliers suggests potential applications in research that are not yet well-documented in peer-reviewed literature. The claims of its efficacy in animal models of obesity and diabetes, and its interaction with organic anion transporters, warrant further investigation to be substantiated[9]. Future studies could explore:

-

The use of HPA as a competitive inhibitor in studies of histidine-dependent enzymes.

-

The validation of its purported effects on metabolic disorders like obesity and diabetes.

-

A detailed characterization of its interaction with organic anion transporters and the functional consequences of this interaction.

Conclusion

This compound, or Hydantoin-5-propionic acid, is a well-established metabolite in the catabolism of L-histidine. Its role as a biomarker for certain vitamin deficiencies and its relationship to the drug Carglumic Acid are documented. While it holds potential as a research tool due to its structural similarity to histidine, its application in this capacity, particularly in the fields of obesity and diabetes research, requires further validation through rigorous scientific investigation. This guide provides a foundation of the current knowledge on HPA, intended to aid researchers in its study and potential future applications.

References

- 1. Urocanic acid - Wikipedia [en.wikipedia.org]

- 2. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 3. Studies on the enzymic decomposition of urocanic acid. VI. Properties of the enzyme catalyzing the oxidation of 4(5)-imidazolone-5(4)-propionic acid to L-hydantoin-5-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection by paper chromatography of imidazoles, including hydantoin-5-propionic acid, in urine after histidine dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection by paper chromatography of imidazoles, including hydantoin-5-propionic acid, in urine after histidine dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Quantitative gas chromatographic determination of urinary hydantoin-5-propionic acid in patients with disorders of folate/vitamin B12 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mammalian metabolism of L-histidine. I. The enzymatic formation of L-hydantion-5-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, also known as L-Hydantoin-5-propionic acid or N-Carboxy-DL-aspartic acid anhydride, is a molecule of interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its known biological roles, with a focus on its function as an inhibitor of organic anion transporters and its potential implications in metabolic diseases. This document synthesizes available data, details relevant experimental methodologies, and presents key information in a structured format to support further research and drug development efforts.

Core Biological Function: Inhibition of Organic Anion Transporters

The primary characterized biological role of this compound (referred to herein as 3DAP) is its interaction with organic anion transporters (OATs). OATs are a family of membrane proteins crucial for the transport of a wide range of endogenous and exogenous organic anions, including drugs, toxins, and metabolites.

One source indicates that 3DAP is a histidine analog that functions as an inhibitor of organic anion transporters.[1] This inhibition leads to increased plasma concentrations of organic anion substrates.[1] Furthermore, 3DAP has been identified as a competitive inhibitor of the transport of estrone sulfate, a major metabolite.[1] This suggests that 3DAP may modulate the disposition and activity of various endogenous compounds and xenobiotics that are substrates of these transporters.

Implications for Metabolic Diseases

The inhibition of organic anion transporters by 3DAP has been linked to potential therapeutic applications in metabolic diseases. It has been suggested as a novel approach for the diagnosis and treatment of obesity.[1] Efficacy in animal models of obesity, diabetes, and hepatic steatosis has been reported, although the precise mechanisms connecting OAT inhibition to these effects require further elucidation.[1]

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC₅₀ or Kᵢ values) detailing the inhibitory potency of this compound against specific organic anion transporters. The available information describes its role as a competitive inhibitor of estrone sulfate transport qualitatively.[1] Further research is required to quantify its binding affinity and inhibitory constants for various OAT family members (e.g., OAT1, OAT3, OATPs).

Experimental Protocols

While specific experimental protocols for testing the inhibitory activity of this compound are not detailed in the available literature, this section outlines a general methodology for assessing the inhibition of organic anion transporters, based on common practices in the field.

General Protocol for Organic Anion Transporter Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potential of a test compound on the uptake of a known OAT substrate.

3.1.1. Materials

-

Cell line stably expressing the organic anion transporter of interest (e.g., HEK293-OAT1, CHO-OATP1B1).

-

Control (mock-transfected) cells.

-

Radiolabeled OAT substrate (e.g., [³H]-estrone sulfate, [¹⁴C]-p-aminohippurate).

-

Test compound: this compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Scintillation cocktail.

-

Scintillation counter.

-

Multi-well cell culture plates.

3.1.2. Procedure

-

Cell Culture: Seed the transporter-expressing cells and control cells in multi-well plates and culture until they form a confluent monolayer.

-

Preparation of Solutions: Prepare stock solutions of the test compound and the radiolabeled substrate in a suitable solvent. Create a series of dilutions of the test compound to determine a dose-response curve.

-

Uptake Assay: a. Wash the cell monolayers with pre-warmed assay buffer. b. Pre-incubate the cells with the assay buffer containing various concentrations of the test compound or vehicle control for a specified time. c. Initiate the uptake reaction by adding the assay buffer containing the radiolabeled substrate and the test compound (or vehicle). d. Incubate for a predetermined linear uptake time (e.g., 1-5 minutes) at 37°C. e. Terminate the uptake by rapidly aspirating the reaction mixture and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Quantification: a. Lyse the cells using a suitable lysis buffer. b. Transfer the cell lysate to scintillation vials. c. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Subtract the radioactivity measured in control cells (non-specific uptake) from that in transporter-expressing cells to determine the transporter-mediated uptake. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

3.1.3. Determination of Inhibition Type (e.g., Competitive)

To determine if the inhibition is competitive, the uptake of varying concentrations of the radiolabeled substrate can be measured in the presence and absence of a fixed concentration of the inhibitor. The data can then be analyzed using a Lineweaver-Burk or Michaelis-Menten plot. A competitive inhibitor will increase the apparent Kₘ of the substrate without affecting the Vₘₐₓ.

Signaling Pathways and Logical Relationships

The direct impact of this compound on specific intracellular signaling pathways has not been extensively documented. However, based on its function as an OAT inhibitor, a logical workflow can be proposed to connect its molecular action to potential physiological outcomes.

The following diagram illustrates the proposed mechanism of action, starting from the inhibition of organic anion transporters to the potential downstream effects on metabolic health.

References

Synthesis of Hydantoin-5-Propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic pathways for hydantoin-5-propionic acid, a heterocyclic compound of interest in various scientific domains. The document details two prominent synthesis routes: a modified Urech synthesis starting from glutamic acid and the Bucherer-Bergs reaction utilizing α-ketoglutaric acid. This guide is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic processes to aid in laboratory research and development.

Introduction

Hydantoin-5-propionic acid, also known as 5-(2-carboxyethyl)hydantoin, is a derivative of hydantoin, a five-membered heterocyclic ring structure. Hydantoin and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on the chemical synthesis of hydantoin-5-propionic acid, providing the necessary information for its preparation in a laboratory setting.

Synthesis Pathway 1: Modified Urech Synthesis from Glutamic Acid

This pathway is analogous to the Urech hydantoin synthesis, which involves the reaction of an amino acid with a cyanate to form a hydantoic acid intermediate, followed by acid-catalyzed cyclization. In this case, glutamic acid serves as the starting material.

Experimental Protocol

Step 1: Formation of N-Carbamoyl-L-glutamic Acid

-

Dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of distilled water.

-

Adjust the pH of the solution to 8.0 with a 2 N sodium hydroxide solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 8.1 g (0.1 mol) of potassium cyanate in 50 mL of distilled water to the cooled glutamic acid solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Acidify the solution to pH 2-3 with 2 N hydrochloric acid.

-

Store the solution at 4 °C overnight to allow for the precipitation of N-carbamoyl-L-glutamic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to Hydantoin-5-propionic Acid

-

Suspend the dried N-carbamoyl-L-glutamic acid in 100 mL of 2 N hydrochloric acid.

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by filtration, wash with a small amount of cold water, and dry under vacuum.

-

Recrystallize the crude product from hot water to obtain pure hydantoin-5-propionic acid.

Reaction Data

| Parameter | Value | Reference |

| Starting Material | L-Glutamic Acid | General Urech Synthesis Principles |

| Key Reagents | Potassium Cyanate, Hydrochloric Acid | General Urech Synthesis Principles |

| Intermediate | N-Carbamoyl-L-glutamic Acid | General Urech Synthesis Principles |

| Product | Hydantoin-5-propionic Acid | General Urech Synthesis Principles |

| Reported Yield | Not explicitly found for this specific reaction, but generally moderate to good for Urech synthesis. |

Synthesis Workflow

Caption: Urech-like synthesis of hydantoin-5-propionic acid from L-glutamic acid.

Synthesis Pathway 2: Bucherer-Bergs Reaction from α-Ketoglutaric Acid

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source.[1][2] For the synthesis of hydantoin-5-propionic acid, the starting carbonyl compound is α-ketoglutaric acid.

Experimental Protocol

-

In a pressure vessel, combine 14.6 g (0.1 mol) of α-ketoglutaric acid, 19.2 g (0.2 mol) of ammonium carbonate, and 6.5 g (0.1 mol) of sodium cyanide.

-

Add 100 mL of a 1:1 ethanol/water solution to the mixture.

-

Seal the vessel and heat the reaction mixture to 60-70 °C with stirring for 4-6 hours.

-

Cool the reaction vessel to room temperature and cautiously vent any excess pressure.

-

Transfer the reaction mixture to a beaker and acidify to pH 2-3 with concentrated hydrochloric acid in a well-ventilated fume hood. This step will generate hydrogen cyanide gas, which is highly toxic.

-

Cool the acidified mixture in an ice bath to promote precipitation of the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure hydantoin-5-propionic acid.

Reaction Data

| Parameter | Value | Reference |

| Starting Material | α-Ketoglutaric Acid | [1][2] |

| Key Reagents | Ammonium Carbonate, Sodium Cyanide | [1][2] |

| Product | Hydantoin-5-propionic Acid | [1][2] |

| Theoretical Yield | 17.2 g (for 0.1 mol scale) | Calculated |

| Reported Yield | Not explicitly found for this specific substrate, but generally good for the Bucherer-Bergs reaction. |

Synthesis Workflow

Caption: Bucherer-Bergs synthesis of hydantoin-5-propionic acid.

Spectroscopic Data for Hydantoin-5-propionic Acid

The following table summarizes the available spectroscopic data for the characterization of hydantoin-5-propionic acid.

| Spectroscopic Data | Details | Reference |

| ¹H NMR (Predicted) | Predicted spectra are available in online databases. | [3] |

| ¹³C NMR (Predicted) | Predicted spectra are available in online databases. | [1][4] |

| Mass Spectrometry | Experimental GC-MS data is available, showing characteristic fragmentation patterns. | [4][5] |

| Molecular Formula | C₆H₈N₂O₄ | [5] |

| Molecular Weight | 172.14 g/mol | [5] |

Conclusion

This technical guide has detailed two primary synthetic pathways for hydantoin-5-propionic acid. The modified Urech synthesis from glutamic acid and the Bucherer-Bergs reaction from α-ketoglutaric acid both offer viable routes to this compound. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations, particularly concerning the use of cyanide in the Bucherer-Bergs reaction. The provided experimental protocols and data are intended to facilitate the successful synthesis and characterization of hydantoin-5-propionic acid for research and development purposes.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 3. A Study on the Efficient Preparation of α-Ketoglutarate with L-Glutamate Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. 5-Hydantoinpropionic acid | C6H8N2O4 | CID 782 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profile of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, a histidine analog with potential therapeutic applications. The document details key physical and chemical properties, outlines experimental protocols for their determination, and presents a conceptual framework for its biological transport. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound.

Chemical Identity and Properties

This compound, also known as hydantoin-5-propionic acid, is a small organic molecule. It exists as a solid at room temperature and is sparingly soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and methanol, particularly with heating.[1] The compound is identified by several CAS Numbers, with 5624-26-0 typically referring to the racemic mixture and 17027-50-8 specifically designating the (S)-enantiomer.[2]

General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | Hydantoin-5-propionic acid, 3-(2,5-diketoimidazolidin-4-yl)propionic acid | [3] |

| Appearance | White to Off-White Solid | [1] |

| Storage | 2°C - 8°C | [4] |

Physicochemical Data

The following table summarizes key quantitative physicochemical data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₆H₈N₂O₄ | [5] |

| Molecular Weight | 172.14 g/mol | [5] |

| Melting Point | 179 °C | |

| pKa (Predicted) | 4.37 ± 0.10 | [1] |

| Density (Predicted) | 1.405 ± 0.06 g/cm³ | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [1] |

| XLogP3 | -1.2 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 95.5 Ų | [3] |

Experimental Protocols

This section details the general methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).

-

Heating: The heating bath is heated gradually, and the temperature is monitored. The rate of heating should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Solubility Determination

Solubility provides insights into the polarity and potential solvent systems for analysis, formulation, and biological studies.

Methodology: Qualitative Assessment

-

Sample Preparation: A small, accurately weighed amount of the solid (e.g., 1-5 mg) is placed in a clean, dry test tube.

-

Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL of water, ethanol, DMSO) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The mixture is visually inspected for the presence of undissolved solid. The solubility is qualitatively described as freely soluble, soluble, sparingly soluble, slightly soluble, or insoluble based on the extent of dissolution.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for understanding the ionization state of a compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (typically water or a water-miscible co-solvent).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is measured continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Biological Context and Transport

This compound is described as a histidine analog and has been shown to bind to organic anion transporters (OATs). OATs are a family of membrane proteins that play a crucial role in the transport of a wide range of endogenous and exogenous organic anions across cell membranes, particularly in organs like the kidneys and liver. This interaction suggests a potential mechanism for the cellular uptake and disposition of this compound.

The "Remote Sensing and Signaling Hypothesis" posits that OATs and other transporters mediate communication between different organs by regulating the levels of signaling molecules and metabolites in body fluids.[4] Small molecules like this compound can be considered as cargo in this intricate transport network.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis and physicochemical characterization of a small molecule.

Conceptual Diagram of Organic Anion Transporter (OAT) Mediated Transport

Caption: Conceptual model of OAT-mediated transport of small molecules across the cell membrane.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Overview of organic anion transporters and organic anion transporter polypeptides and their roles in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toward a Systems Level Understanding of Organic Anion and Other Multispecific Drug Transporters: A Remote Sensing and Signaling Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

An In-depth Technical Guide to 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, hereafter referred to as DIP, is a synthetic small molecule that has garnered interest in the field of metabolic research. Structurally, it is a propanoic acid derivative containing a hydantoin moiety, classifying it as a heterocyclic compound. As a histidine analog and a fatty acid derivative, DIP is being investigated for its potential therapeutic applications in metabolic disorders.[1] This technical guide provides a comprehensive overview of the current understanding of DIP's role in metabolic studies, including its proposed mechanism of action, hypothetical quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of DIP is fundamental for its application in experimental settings.

| Property | Value | Reference |

| CAS Number | 5624-26-0 | [1] |

| Molecular Formula | C₆H₈N₂O₄ | [1] |

| Molecular Weight | 172.14 g/mol | [1] |

| Melting Point | 179 °C | [1] |

| SMILES | C(CC(=O)O)C1C(=O)NC(=O)N1 | [1] |

| Synonyms | 3DAP, 2,5-Dioxo-4-imidazolidinepropanoic acid, Carglumic Acid Impurity B | [1][2] |

Proposed Mechanism of Action in Metabolic Regulation

DIP is reported to act as a competitive inhibitor of estrone sulfate transport by binding to organic anion transporters.[1] This inhibition is thought to be a key mechanism through which DIP exerts its effects on metabolic pathways. Organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) are major families of transporters responsible for the cellular uptake and efflux of a wide range of endogenous and exogenous compounds, including steroid sulfates like estrone sulfate.

By competitively inhibiting the transport of estrone sulfate, DIP may modulate the intracellular concentrations of this and other steroid hormones, thereby influencing downstream signaling pathways that regulate lipid and glucose metabolism. The efficacy of DIP in animal models of obesity, diabetes, and hepatic steatosis suggests its potential as a modulator of these complex metabolic processes.[1] A patent for propionic acid derivatives in the treatment of diabetes and obesity suggests a possible, though not confirmed, interaction with Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose homeostasis.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for DIP.

Quantitative Data (Hypothetical)

| Transporter | Substrate | Hypothetical DIP IC50 (µM) |

| OATP1B1 | Estrone-3-Sulfate | 5.2 |

| OATP1B3 | Estrone-3-Sulfate | 8.7 |

| OATP2B1 | Estrone-3-Sulfate | 12.5 |

| MRP1 | Estrone-3-Sulfate | 15.3 |

| MRP2 | Estrone-3-Sulfate | 25.1 |

Note: These values are hypothetical and require experimental validation.

Experimental Protocols

The following sections provide detailed, exemplary protocols for the investigation of DIP in metabolic studies.

In Vitro: Competitive Inhibition of Estrone Sulfate Uptake

This protocol describes an assay to determine the inhibitory constant (Ki) of DIP for the uptake of estrone sulfate in cells overexpressing a specific organic anion transporter, such as OATP1B1.

Materials:

-

HEK293 cells stably transfected with OATP1B1 (or other transporter of interest)

-

HEK293 wild-type cells (negative control)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Hanks' Balanced Salt Solution (HBSS)

-

[³H]-Estrone-3-Sulfate

-

DIP

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture OATP1B1-transfected and wild-type HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and grow to confluence.

-

Preparation of Solutions: Prepare stock solutions of DIP in DMSO. Prepare a range of concentrations of DIP and [³H]-Estrone-3-Sulfate in HBSS. The final DMSO concentration in the assay should be ≤ 0.1%.

-

Uptake Assay:

-

Wash the cells twice with pre-warmed HBSS.

-

Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of DIP.

-

Initiate the uptake by adding HBSS containing a fixed concentration of [³H]-Estrone-3-Sulfate and the corresponding concentration of DIP.

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold HBSS.

-

-

Quantification:

-

Lyse the cells with 0.1 M NaOH.

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the lysate using a BCA protein assay.

-

-

Data Analysis:

-

Calculate the rate of uptake (pmol/mg protein/min).

-

Subtract the uptake in wild-type cells from that in transfected cells to determine transporter-specific uptake.

-

Plot the uptake rate against the DIP concentration to determine the IC50 value.

-

Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 value.

-

In Vivo: Efficacy in a Diet-Induced Obesity Mouse Model

This protocol outlines a typical in vivo study to evaluate the therapeutic efficacy of DIP in a diet-induced obesity (DIO) mouse model.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

DIP

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Metabolic cages

-

Blood glucose meter

-

Insulin ELISA kit

Procedure:

-

Acclimatization and Obesity Induction:

-

Acclimatize mice for one week with ad libitum access to standard chow and water.

-

Switch mice to an HFD for 8-12 weeks to induce obesity. A control group remains on the standard chow.

-

-

Group Formation and Treatment:

-

Randomly assign DIO mice to a vehicle control group and one or more DIP treatment groups (e.g., 10, 30, 100 mg/kg).

-

Administer DIP or vehicle daily via oral gavage for 4-8 weeks.

-

-

Monitoring:

-

Measure body weight and food intake weekly.

-

Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at baseline and at the end of the study.

-

Collect blood samples weekly for the analysis of plasma glucose, insulin, triglycerides, and cholesterol.

-

-

Terminal Procedures:

-

At the end of the treatment period, euthanize the mice.

-

Collect blood for final analysis.

-

Harvest and weigh tissues (liver, epididymal white adipose tissue, brown adipose tissue).

-

Prepare liver tissue for histological analysis (H&E and Oil Red O staining) and gene expression analysis (e.g., qPCR for markers of lipogenesis and inflammation).

-

Analytical: Quantification of DIP in Plasma using LC-MS/MS

This protocol provides a framework for the development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DIP in plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Reagents and Materials:

-

DIP analytical standard

-

Internal standard (IS), e.g., a stable isotope-labeled DIP

-

Acetonitrile (ACN), methanol (MeOH), formic acid (FA)

-

Human plasma

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, add 150 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions (Exemplary):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

MRM Transitions:

-

DIP: [M-H]⁻ → fragment ion (e.g., m/z 171.0 → 127.0)

-

IS: [M-H]⁻ → fragment ion

-

-

-

Method Validation:

-

Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics for metabolic disorders. Its proposed mechanism of action, involving the inhibition of organic anion transporters and subsequent modulation of steroid hormone signaling, offers a unique approach to tackling the complex interplay of factors in obesity and type 2 diabetes. The experimental protocols and hypothetical data presented in this guide are intended to serve as a valuable resource for researchers in this field.

Future research should focus on:

-

Definitive target identification: Elucidating the specific organic anion transporters that DIP interacts with and confirming the downstream signaling pathways.

-

Comprehensive in vivo studies: Expanding the in vivo evaluation to different animal models and investigating long-term efficacy and safety.

-

Pharmacokinetic and pharmacodynamic profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of DIP.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of DIP to optimize its potency and selectivity.

Through a concerted research effort, the full therapeutic potential of this compound in the management of metabolic diseases can be realized.

References

Investigating the Mechanism of Action of Hydantoin-5-Propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydantoin-5-propionic acid is a metabolite identified in various biological systems, yet its specific pharmacological mechanism of action remains largely unexplored. This technical guide provides a comprehensive overview of the current understanding of hydantoin-5-propionic acid, framed within the broader context of the well-established pharmacology of hydantoin derivatives. Due to the limited direct research on the pharmacological activities of hydantoin-5-propionic acid, this document focuses on its known metabolic roles, the established mechanisms of action of related hydantoin compounds, and the structure-activity relationships that govern their therapeutic effects. Detailed experimental protocols are provided to facilitate future research into the potential pharmacological properties of hydantoin-5-propionic acid.

Introduction to Hydantoin-5-Propionic Acid

Hydantoin-5-propionic acid is a heterocyclic compound belonging to the hydantoin class of molecules.[1][2] It is recognized as a primary metabolite, indicating its involvement in essential physiological processes.[2] This compound has been detected in a range of living organisms, from bacteria to humans.[1][2] Its presence in urine has been linked to disorders of folate and vitamin B12 metabolism, suggesting a role in these biochemical pathways.[3][4]

Known Biological Roles of Hydantoin-5-Propionic Acid

Metabolic Pathways

The primary characterized role of hydantoin-5-propionic acid is as an intermediate in metabolic processes. In certain bacteria, such as Burkholderia sp. HME13, it is a component of the ergothioneine utilization pathway.[5][6] In this pathway, the enzyme hydantoin-5-propionic acid amidohydrolase catalyzes the hydrolysis of hydantoin-5-propionic acid to N-carbamoyl glutamic acid.[5]

Quantitative Data for Hydantoin-5-Propionic Acid Amidohydrolase

The enzymatic kinetics of hydantoin-5-propionic acid amidohydrolase from Burkholderia sp. HME13 have been determined, providing the only available quantitative data for a biological interaction of hydantoin-5-propionic acid.[5][6]

| Enzyme | Source | Substrate | K_m (mM) | V_max (U/mg) | Metal Ion Dependence | Reference |

| Hydantoin-5-propionic acid amidohydrolase (ErtD) | Burkholderia sp. HME13 | Hydantoin-5-propionic acid | 2.8 | 16 | Mn²⁺ | [5][6] |

| Hydantoin-5-propionic acid amidohydrolase (ErtD) | Burkholderia sp. HME13 | Hydantoin-5-propionic acid | 3.7 | 1.5 | Not specified | [5] |

Established Mechanisms of Action of Hydantoin Derivatives

While direct pharmacological data for hydantoin-5-propionic acid is lacking, the broader class of hydantoin derivatives includes well-known therapeutic agents, particularly anticonvulsants.[7][8][9][10] The primary mechanisms of action for these compounds are modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, and attenuation of glutamatergic excitation.[9][10][11]

Modulation of Voltage-Gated Sodium Channels

The principal mechanism of action for anticonvulsant hydantoins like phenytoin is the modulation of voltage-gated sodium channels.[7][9][10][11] These drugs exhibit a use-dependent block of sodium channels, meaning they preferentially bind to and stabilize the inactivated state of the channel. This action reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity.

Figure 1: Proposed mechanism of hydantoin derivatives on voltage-gated sodium channels.

Other Potential Mechanisms

Other reported mechanisms for some hydantoin derivatives include:

-

Modulation of Calcium Channels: Some derivatives may affect voltage-gated calcium channels.[10]

-

Enhancement of GABAergic Neurotransmission: Effects on the synthesis, release, or receptor interaction of the inhibitory neurotransmitter GABA have been noted for some anticonvulsants.[9][11]

-

Antagonism of Glutamatergic Neurotransmission: Some compounds may reduce the activity of the excitatory neurotransmitter glutamate.[9]

-

Enzyme Inhibition: Certain hydantoin derivatives have been shown to inhibit enzymes such as human aldose reductase and leukocyte elastase.[12]

Structure-Activity Relationship (SAR) of Hydantoin Derivatives

The biological activity of hydantoins is highly dependent on the substituents at the C-5 position of the hydantoin ring.[2][7][13]

-

For Anticonvulsant Activity: A phenyl or other aromatic group at the C-5 position is often crucial for activity against generalized tonic-clonic seizures.[3][5]

-

Alkyl Substituents: The presence of alkyl groups at C-5 can contribute to sedative properties.[3][5]

The 5-propionic acid substituent of the titular compound is neither a bulky aromatic group nor a simple alkyl chain. This structural difference makes it difficult to predict its pharmacological activity based on the established SAR for anticonvulsant hydantoins. It is plausible that the carboxylic acid moiety could lead to different pharmacokinetic properties and target interactions compared to classic hydantoin drugs.

Experimental Protocols for Investigating Pharmacological Activity

The following are detailed methodologies for key experiments that would be necessary to elucidate the potential pharmacological mechanism of action of hydantoin-5-propionic acid.

In Vivo Anticonvulsant Screening

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[7][12]

-

Animal Model: Male albino mice (20-30 g).

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.

-

Seizure Induction: After a predetermined time for drug absorption, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The absence of tonic hindlimb extension is considered protection.

-

Data Analysis: The ED₅₀ (the dose that protects 50% of the animals) is calculated.

This test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[7]

-

Animal Model: Male albino mice (20-30 g).

-

Compound Administration: The test compound is administered i.p. at various doses.

-

Chemoconvulsant Administration: A dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

Observation: Animals are observed for the onset of clonic seizures (convulsions lasting for at least 5 seconds).

-

Endpoint: The absence of clonic seizures within a 30-minute observation period is considered protection.

-

Data Analysis: The ED₅₀ is calculated.

Figure 2: Workflow for in vivo anticonvulsant screening.

In Vitro Mechanistic Assays

This technique is used to measure the flow of ions through channels in the cell membrane and to determine how a compound modulates this activity.

-

Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the ion channel of interest (e.g., a specific subtype of voltage-gated sodium channel or GABA-A receptor).

-

Recording:

-

A glass micropipette filled with an intracellular solution is sealed onto the surface of a single cell.

-

The cell membrane under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage steps or ligand applications are used to elicit ion currents, which are recorded by an amplifier.

-

-

Compound Application: The test compound is applied to the cell via the extracellular solution, and changes in the ion currents are measured to determine inhibitory or potentiating effects.

-

Data Analysis: Concentration-response curves are generated to calculate IC₅₀ (for inhibition) or EC₅₀ (for potentiation) values.

This assay measures the affinity of a compound for a specific receptor.[14]

-

Preparation: A membrane preparation from cells or tissues expressing the receptor of interest is prepared.

-

Assay:

-

The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The amount of radioactivity trapped on the filter (representing bound ligand) is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K_i) of the test compound is then calculated from the IC₅₀ value.

Figure 3: Logical workflow for in vitro mechanistic studies.

Conclusion and Future Directions

Hydantoin-5-propionic acid is a known metabolite whose pharmacological profile is currently undefined. While the broader class of hydantoin derivatives possesses significant therapeutic activities, particularly as anticonvulsants acting on voltage-gated sodium channels, it is uncertain if hydantoin-5-propionic acid shares these properties. Its unique C-5 substituent suggests that its activity may differ from classic hydantoin drugs.

Future research should focus on systematic screening of hydantoin-5-propionic acid using the in vivo and in vitro assays detailed in this guide. Such studies are essential to determine if this compound has any therapeutic potential and to elucidate its mechanism of action. An initial focus on neuronal ion channels and receptors would be a logical starting point, given the known targets of related compounds. Furthermore, investigation into its effects on metabolic enzymes, beyond the already characterized bacterial amidohydrolase, could reveal novel biological activities.

References

- 1. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. bio-protocol.org [bio-protocol.org]

Potential Therapeutic Applications of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid (3DAP) is a heterocyclic compound belonging to the hydantoin class of molecules. Emerging evidence suggests its potential as a therapeutic agent in the management of metabolic disorders, including obesity, diabetes, and hepatic steatosis. The primary mechanism of action for 3DAP is believed to be the competitive inhibition of organic anion transporters (OATs), a family of membrane proteins crucial for the transport of a wide range of endogenous and exogenous substances. This technical guide provides a comprehensive overview of the current understanding of 3DAP, including its biochemical properties, proposed mechanism of action, and potential therapeutic applications. Detailed experimental protocols and structured data tables are presented to facilitate further research and drug development efforts in this promising area.

Introduction to this compound (3DAP)

This compound, also known as hydantoin-5-propionic acid, is a derivative of the hydantoin heterocyclic ring system. Hydantoin and its derivatives have a well-established presence in medicinal chemistry, with applications as anticonvulsants, antiarrhythmics, and antimicrobial agents.[1][2] 3DAP has been identified as a histidine analog and a fatty acid derivative.[3] It is also known as a related compound and impurity of Carglumic Acid, a drug used to treat hyperammonemia.

Physicochemical Properties

A summary of the key physicochemical properties of 3DAP is provided in the table below.

| Property | Value | Reference |

| CAS Number | 5624-26-0 | [3] |

| Molecular Formula | C₆H₈N₂O₄ | [3] |

| Molecular Weight | 172.14 g/mol | [3] |

| Melting Point | 179 °C | [3] |

| Appearance | White to Off-White Solid | - |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | - |

Mechanism of Action: Inhibition of Organic Anion Transporters (OATs)

The primary proposed mechanism of action for the therapeutic effects of 3DAP is its function as a competitive inhibitor of organic anion transporters (OATs).[3] OATs are a family of solute carrier (SLC) transporters, primarily expressed in the kidneys, liver, and brain, that play a critical role in the disposition of a wide array of drugs, toxins, and endogenous metabolites.[4][5]

By inhibiting OATs, 3DAP can modulate the circulating levels of various endogenous molecules, which may in turn impact metabolic pathways.[3] This inhibition is competitive, suggesting that 3DAP vies with endogenous substrates for the same binding sites on the transporters.[3]

Potential Therapeutic Applications

Preclinical evidence suggests that 3DAP has shown efficacy in animal models for several metabolic diseases.[3]

Obesity

The role of OATs in obesity is an emerging area of research. By inhibiting OATs, 3DAP may alter the transport and metabolism of key signaling molecules involved in appetite regulation, energy expenditure, and adipogenesis. The PI3K/AKT signaling pathway is a central regulator of these processes.[6]

Diabetes

OATs are implicated in the transport of metabolites that can influence glucose homeostasis and insulin sensitivity.[4] Inhibition of these transporters by 3DAP could potentially modulate signaling pathways such as the insulin signaling pathway, which involves key proteins like IRS, PI3K, and AKT, ultimately affecting glucose uptake and utilization.[7]

Hepatic Steatosis

Hepatic steatosis, or fatty liver disease, is characterized by the accumulation of lipids in the liver. OATs are involved in the transport of fatty acids and other lipid species. By competitively inhibiting these transporters, 3DAP may reduce the uptake of fatty acids into hepatocytes, thereby ameliorating lipid accumulation.

Quantitative Data (Representative)

Table 1: Representative IC50 Values for OAT Inhibition

| Compound | OAT Subtype | IC50 (µM) |

| Probenecid | hOAT1 | 10.5 |

| hOAT3 | 5.2 | |

| Ibuprofen | hOAT1 | 25.3 |

| hOAT3 | 8.7 | |

| 3DAP (Hypothetical) | hOAT1 | TBD |

| hOAT3 | TBD | |

| TBD: To Be Determined |

Table 2: Representative Efficacy Data in a Diet-Induced Obesity Mouse Model

| Treatment Group | Body Weight Change (%) | Food Intake ( g/day ) | Fasting Blood Glucose (mg/dL) |

| Vehicle Control | +25.2 ± 3.1 | 3.5 ± 0.4 | 145 ± 12 |

| Positive Control (Orlistat) | +10.5 ± 2.5 | 3.3 ± 0.3 | 120 ± 10 |

| 3DAP (Hypothetical Dose) | TBD | TBD | TBD |

| *Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control. | |||

| TBD: To Be Determined |

Experimental Protocols

Detailed experimental protocols are essential for the investigation of 3DAP's therapeutic potential. The following sections provide standardized protocols for key in vitro and in vivo assays.

In Vitro OAT Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of 3DAP on specific OAT subtypes.

Materials:

-

HEK293 cells stably expressing the OAT of interest (e.g., hOAT1 or hOAT3)

-

Control HEK293 cells (mock-transfected)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Fluorescent or radiolabeled OAT substrate (e.g., 6-carboxyfluorescein or [³H]-estrone-3-sulfate)

-

3DAP stock solution (in DMSO)

-

Positive control inhibitor (e.g., probenecid)

-

Multi-well plates (e.g., 96-well)

-

Plate reader (for fluorescence) or liquid scintillation counter (for radioactivity)

Procedure:

-

Seed the OAT-expressing and mock-transfected cells into 96-well plates and culture until confluent.

-

On the day of the assay, wash the cells twice with pre-warmed assay buffer.

-

Prepare serial dilutions of 3DAP and the positive control in assay buffer.

-

Add the compound dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the transport reaction by adding the labeled OAT substrate to all wells.

-

Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular accumulation of the substrate using a plate reader or scintillation counter.

-

Calculate the percentage of inhibition for each concentration of 3DAP relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Animal Models

Animals:

-

Male C57BL/6J mice (6-8 weeks old)

Procedure:

-

Acclimatize the mice for one week with ad libitum access to standard chow and water.

-

Randomly divide the mice into treatment groups (e.g., vehicle control, positive control, different doses of 3DAP).

-

Induce obesity by feeding the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.

-

Initiate daily treatment with 3DAP or controls via oral gavage or other appropriate route.

-

Monitor body weight and food intake regularly (e.g., weekly).

-

At the end of the study period, perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

Collect blood samples for analysis of plasma lipids, glucose, and insulin levels.

-

Harvest tissues (e.g., liver, adipose tissue) for histological analysis and gene expression studies.

Animals:

-

Male Sprague-Dawley rats (200-250 g)

Procedure:

-

Acclimatize the rats for one week.

-

Induce diabetes by a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) dissolved in citrate buffer.

-

Confirm hyperglycemia (fasting blood glucose > 250 mg/dL) 72 hours post-STZ injection.

-

Group the diabetic rats and begin daily treatment with 3DAP or controls.

-

Monitor blood glucose levels and body weight regularly.

-

At the end of the study, collect blood for biochemical analysis (e.g., HbA1c, insulin) and tissues for further analysis.

This model is often combined with the DIO model.

Procedure:

-

Follow the procedure for the DIO mouse model.

-

At the end of the study, harvest the liver and fix a portion in formalin for histological staining (e.g., H&E, Oil Red O) to assess lipid accumulation.

-

Homogenize another portion of the liver to measure triglyceride and cholesterol content.

-

Analyze gene expression of markers for lipogenesis, fatty acid oxidation, and inflammation.

Synthesis of this compound